Norapomorphine

Overview

Description

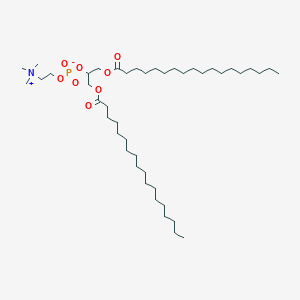

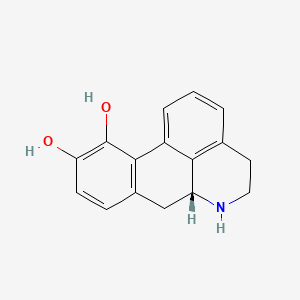

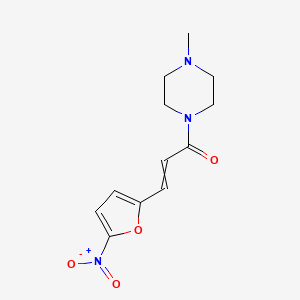

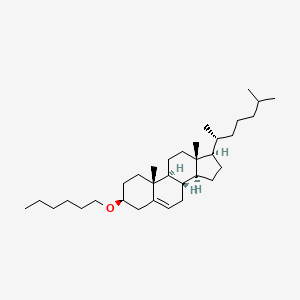

Norapomorphine is a morphine derivative and a non-ergoline dopamine D2 agonist . It has been investigated for its potential use in the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of Norapomorphine involves a multistep sequence starting from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves the generation of oxycodone, which is then N- and O-demethylated . This synthesis process has been improved to be more green, safe, and efficient, involving anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .Molecular Structure Analysis

The molecular formula of Norapomorphine is C16H15NO2 . The structure includes oxygenated positions 1 and 2, and other positions are frequently substituted with hydroxyl, methoxyl, or methylenedioxy groups .Chemical Reactions Analysis

The chemical reactions involving Norapomorphine are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism . The chemical structure of Norapomorphine accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic .Scientific Research Applications

Dopamine Receptor Imaging

Norapomorphine, specifically its derivative N-Propyl-norapomorphine (NPA), has been extensively studied for its application in dopamine D2/3 receptor imaging. Research using positron emission tomography (PET) has shown that NPA is a full dopamine D2/3 receptor agonist and a suitable radiotracer for imaging these receptors. This has important implications for studying various neurological conditions and understanding the dopaminergic system in the human brain (Narendran et al., 2010).Aggression and Behavior Studies in Rodents

The influence of NPA on aggressive behavior has been observed in different experimental models. In studies with rodents, NPA was found to increase aggression elicited by electrical foot shock, but decrease predatory aggression and isolation-induced aggression. This suggests a complex role of dopamine receptors in modulating aggression and could be relevant for understanding aggression-related disorders (Baggio & Ferrari, 2004).Development of Radiotracers for PET Imaging

Norapomorphine derivatives have been crucial in developing radiotracers for PET imaging. Studies have focused on the synthesis and evaluation of these compounds, offering insights into the pharmacological properties and potential clinical applications of norapomorphine in neuroscience and neuroimaging (Hwang et al., 2000).Analytical Chemistry and Pharmacokinetics

Analytical methods have been developed to quantify norapomorphine and its metabolites in biological samples. These methods are crucial for understanding the pharmacokinetics and metabolic pathways of norapomorphine and related compounds, which is essential for clinical and research applications (Libert et al., 2005).Autooxidation Studies and Pharmacological Relevance

The autooxidation phenomenon of apomorphine and its derivatives, including norapomorphine, has been analyzed for understanding their stability and pharmacological properties. This research is significant in pharmacology, highlighting the importance of chemical stability and reactivity in drug development (Udvardy et al., 2011).Anticonvulsant Action in Reflex Epilepsy Models

Norapomorphine derivatives have been investigated for their anticonvulsant action in genetically determined animal models of reflex epilepsy. This research contributes to the understanding of dopamine receptor structure and function in epilepsy and offers potential therapeutic applications (Anlezark et al., 2004).Novel CNS Proteins Research

Studies have identified novel central nervous system (CNS) proteins capable of absorbing catecholamines, including norapomorphine. This research expands the understanding of neurotransmitter interactions with CNS proteins, which could have implications for neurological disorders (Ross et al., 2007).Drug Repurposing and Depression Treatment

Norapomorphine has been mentioned in the context of drug repurposing for treating depression. Exploring its effects on neurotransmission could lead to novel approaches in antidepressant medication development (Ebada, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

While Norapomorphine has been investigated for its potential use in the treatment of Parkinson’s disease, the search for alternative routes of administration is ongoing, with promising results from studies of pulmonary, sublingual, and transdermal routes . In addition, the potential of Norapomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion .

properties

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPQCGZBAVXCGA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20382-69-8 (hydrochloride) | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197286 | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norapomorphine | |

CAS RN |

478-76-2 | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)

![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)